1-Butanone, 4-(3-azaspiro(5.5)undec-3-yl)-1-(4-fluorophenyl)-
Description
Properties
CAS No. |
1997-30-4 |
|---|---|
Molecular Formula |
C20H28FNO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(3-azaspiro[5.5]undecan-3-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C20H28FNO/c21-18-8-6-17(7-9-18)19(23)5-4-14-22-15-12-20(13-16-22)10-2-1-3-11-20/h6-9H,1-5,10-16H2 |
InChI Key |
HTYMBWFCAKHGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A butanone backbone substituted with a 4-fluorophenyl group at position 1 and a 3-azaspiro[5.5]undec-3-yl moiety at position 2. The spirocyclic amine consists of two fused cyclohexane rings, conferring rigidity and stereochemical complexity .
Comparison with Structural Analogs
Variations in Spirocyclic Ring Size
Impact :
Substituent Modifications on the Spiro System
Impact :
- This modification raises the molecular weight by ~54 g/mol, which could influence blood-brain barrier permeability .
Functional Group Additions
Impact :
- The phthalazinone moiety introduces a planar aromatic system, enabling interactions with enzyme active sites (e.g., phosphodiesterases). The chlorine atom may improve binding specificity through halogen bonding .
Salt Forms and Bioavailability
| Compound Name | Salt Form | Key Differences |
|---|---|---|
| Target Compound | Free base | Baseline |
| Hydrochloride Salt (CAS 64-57-3) | HCl | Improved aqueous solubility for parenteral formulations |
Impact :
- Salt formation enhances solubility, facilitating drug delivery in biological systems. The hydrochloride form is commonly used in injectable neuroleptics .
Pharmacological and Toxicological Considerations
- Neuroleptic Potential: The target compound’s structural similarity to azaperone (a butyrophenone) suggests dopamine receptor antagonism, useful in managing psychosis or veterinary sedation .
- Safety Profile: Unlike the carcinogenic nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the spirocyclic amine and fluorophenyl groups in the target compound likely mitigate genotoxic risks .
- Metabolism : The spiro system’s rigidity may reduce metabolic degradation compared to flexible piperidine analogs, prolonging half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
